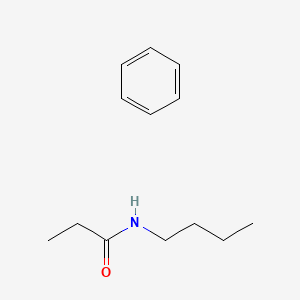
N-Butylpropanamide--benzene (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylpropanamide–benzene (1/1) is a compound that consists of N-butylpropanamide and benzene in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylpropanamide–benzene (1/1) typically involves the reaction of N-butylpropanamide with benzene under specific conditions. The reaction can be carried out using a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-Butylpropanamide–benzene (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-Butylpropanamide–benzene (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, especially in the benzene ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-Butylpropanamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Butylpropanamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-Butylpropanamide: A simpler amide compound with similar functional groups.
Benzamide: Another amide compound with a benzene ring.
N-Butylbenzamide: A compound that combines the structural features of both N-butylpropanamide and benzene.
Uniqueness
N-Butylpropanamide–benzene (1/1) is unique due to its specific combination of N-butylpropanamide and benzene in a 1:1 ratio
特性
CAS番号 |
194150-13-5 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
benzene;N-butylpropanamide |
InChI |
InChI=1S/C7H15NO.C6H6/c1-3-5-6-8-7(9)4-2;1-2-4-6-5-3-1/h3-6H2,1-2H3,(H,8,9);1-6H |
InChIキー |
ZINDQLGENAVYJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CC.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




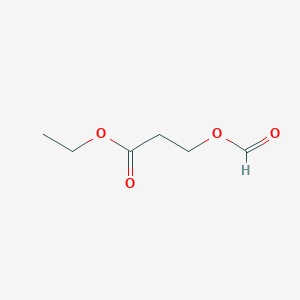
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)

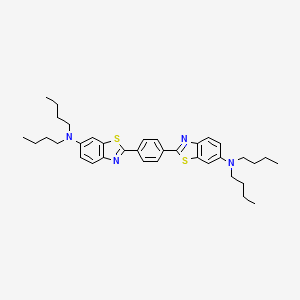
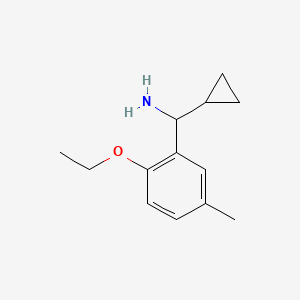
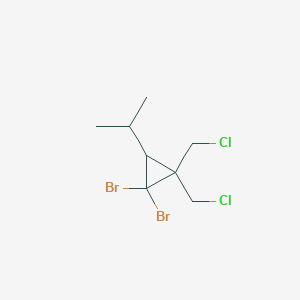
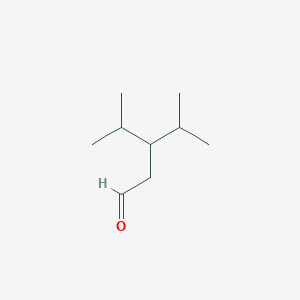
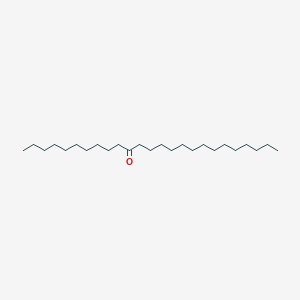

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
